molecular formula C7H3ClFNO4 B6153769 5-chloro-4-fluoro-2-nitrobenzoic acid CAS No. 138762-97-7

5-chloro-4-fluoro-2-nitrobenzoic acid

Cat. No. B6153769
CAS RN: 138762-97-7
M. Wt: 219.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-4-fluoro-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H3ClFNO4 . It has an average mass of 219.554 Da and a monoisotopic mass of 218.973465 Da .


Synthesis Analysis

The synthesis of 5-chloro-4-fluoro-2-nitrobenzoic acid involves a nitration process of 2-chloro-4-fluorobenzoic acid . The reaction takes place in sulfuric acid, by the addition of nitric acid . The reaction leads to a mixture of isomers, i.e., mononitration occurs at positions 5 or 3 of the aromatic ring .


Molecular Structure Analysis

The molecular structure of 5-chloro-4-fluoro-2-nitrobenzoic acid consists of 7 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-chloro-4-fluoro-2-nitrobenzoic acid include an average mass of 219.554 Da and a monoisotopic mass of 218.973465 Da .

Scientific Research Applications

Intermediate in Pharmaceutical Synthesis

5-Chloro-4-fluoro-2-nitrobenzoic acid is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs and treatments.

Synthesis of N1 - (2,4-dichlorophenyl)-2-amino-5-fluorobenzamide

This compound is an intermediate formed during the synthesis of N1 - (2,4-dichlorophenyl)-2-amino-5-fluorobenzamide . This specific compound has potential applications in the medical field.

Inhibitors of p38α Mitogen-Activated Protein Kinase (MAPK)

It participates in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) . These inhibitors have potential therapeutic applications in diseases such as cancer and inflammatory disorders.

Reactions at the Benzylic Position

5-Chloro-4-fluoro-2-nitrobenzoic acid can undergo reactions at the benzylic position . These reactions can be used to synthesize a variety of other compounds, expanding its utility in chemical synthesis.

Synthesis of Dibenz [ b,f ]oxazepin-11 (10 H)-ones

2-Fluoro-5-nitrobenzoic acid may be used in the synthesis of dibenz [ b,f ]oxazepin-11 (10 H)-ones . These compounds have potential applications in medicinal chemistry.

Nucleophilic Aromatic Substitution Reactions

This compound can undergo nucleophilic aromatic substitution reactions . This property makes it useful in the synthesis of a wide range of other compounds.

properties

IUPAC Name

5-chloro-4-fluoro-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQPHIBSUVTKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70741594
Record name 5-Chloro-4-fluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70741594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-fluoro-2-nitrobenzoic acid

CAS RN

138762-97-7
Record name 5-Chloro-4-fluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70741594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.